molecular formula C9H16N2O B1588012 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime CAS No. 6164-67-6

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime

Cat. No.: B1588012
CAS No.: 6164-67-6
M. Wt: 168.24 g/mol
InChI Key: PUMZOLVVVUXXHJ-UHFFFAOYSA-N
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Description

9-Methyl-9-azabicyclo[331]nonan-3-one oxime is a chemical compound with the molecular formula C₉H₁₆N₂O It is a derivative of the bicyclic structure 9-azabicyclo[331]nonane, which is known for its stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime typically involves the reaction of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group back to the original ketone.

    Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime is a chemical compound with the molecular formula C₉H₁₆N₂O. It is a derivative of 9-azabicyclo[3.3.1]nonane, recognized for its stability and unique chemical properties.

Scientific Research Applications

This compound is utilized in scientific research across several disciplines:

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology The compound is investigated for its potential as an enzyme inhibitor or substrate.
  • Medicine It is explored for potential therapeutic properties, including applications in drug development.
  • Industry It is used in producing specialty chemicals and materials.

This compound is of interest in medicinal chemistry and pharmacology because of its structural features and potential biological activities. Its biological activity is attributed to its interaction with various biological targets:

  • Enzyme Inhibition It has demonstrated the ability to inhibit certain enzymes involved in metabolic pathways, potentially influencing neurotransmitter levels.
  • Receptor Modulation It may modulate receptors associated with neurotransmission, influencing both central and peripheral nervous systems.

Pharmacological Effects

Research suggests that this compound has several pharmacological effects:

  • Anticholinergic Activity It may display anticholinergic properties, potentially useful in treating conditions like overactive bladder or Parkinson's disease.
  • Neuroprotective Effects : A study showed that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
  • Analgesic Properties : Research has indicated that the compound may reduce pain responses in animal models, highlighting its potential as a novel analgesic agent.
  • Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties against certain bacterial strains, warranting further exploration in infectious disease contexts.

Table of Pharmacological Effects

EffectMechanism
AnticholinergicInhibition of acetylcholine receptors
NeuroprotectiveModulation of oxidative stress pathways
AnalgesicInteraction with pain pathways

Mechanism of Action

The mechanism of action of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-9-azabicyclo[3.3.1]nonan-3-one: The parent compound without the oxime group.

    9-Azabicyclo[3.3.1]nonane N-oxyl: A related compound with a nitroxyl radical.

    9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: A derivative with an amine group instead of the oxime.

Uniqueness

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₆N₂O
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 6164-67-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
  • Receptor Modulation : It may modulate receptors associated with neurotransmission, influencing both central and peripheral nervous systems.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticholinergic Activity : The compound may display anticholinergic properties, which could be beneficial in treating conditions like overactive bladder or Parkinson's disease.
EffectMechanismReferences
AnticholinergicInhibition of acetylcholine receptors
NeuroprotectiveModulation of oxidative stress pathways
AnalgesicInteraction with pain pathways

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
  • Analgesic Properties : Research has indicated that the compound may reduce pain responses in animal models, highlighting its potential as a novel analgesic agent .
  • Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties against certain bacterial strains, warranting further exploration in infectious disease contexts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime, and how do reaction conditions influence yield?

The compound is typically synthesized via two-step processes:

  • Step 1 : Formation of the bicyclic ketone precursor (e.g., 9-methyl-9-azabicyclo[3.3.1]nonan-3-one) using methods like the Mannich reaction or catalytic hydrogenation of substituted intermediates. For example, glutaraldehyde, methylamine, and ketone precursors react under reflux with acid/base catalysis .
  • Step 2 : Oxime formation via condensation of the ketone with hydroxylamine hydrochloride in polar solvents (e.g., ethanol/water) under controlled pH (5–7) and temperature (60–80°C) .
    Yield optimization requires careful control of stoichiometry, solvent polarity, and purification via recrystallization or column chromatography.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in studies of analogous bicyclic compounds .
  • NMR spectroscopy (e.g., NOESY or 1^1H-1^1H coupling constants) can infer spatial arrangements, particularly for oxime tautomers (E/Z isomerism) .
  • Polarimetry or chiral HPLC may be used if enantiomers are present due to spontaneous resolution during crystallization .

Q. What derivatives of this compound are commonly studied, and how do structural modifications affect reactivity?

Key derivatives include:

  • N-Oxides : Synthesized via oxidation with m-CPBA, altering electronic properties and receptor binding .
  • Reduced analogs : Hydrogenation of the oxime group yields amines, which are explored for enhanced blood-brain barrier penetration .
  • Salt forms : Hydrochloride salts improve solubility for pharmacological assays .
    Substituents on the azabicyclic core (e.g., benzyl vs. methyl groups) significantly impact lipophilicity and bioactivity .

Q. What in vitro models are used to evaluate the pharmacological activity of this compound?

  • Receptor binding assays : Radioligand displacement studies (e.g., for σ receptors or NMDA antagonists) quantify affinity .
  • Cell-based assays : Neuroprotective effects are tested in SH-SY5Y or PC12 cells under oxidative stress .
  • Enzyme inhibition : Cholinesterase or monoamine oxidase inhibition assays assess potential for neurodegenerative disease applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while minimizing racemization?

  • Catalyst screening : Ru-based catalysts (e.g., cis-RuCl2_2(dppb)) under hydrogenation conditions (25°C, 1 atm H2_2) improve enantioselectivity .
  • Solvent effects : Non-polar solvents (e.g., ethyl acetate) reduce side reactions during oxime formation .
  • Flow chemistry : Continuous processing enhances reproducibility and reduces thermal degradation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing methyl with benzyl groups) clarifies bioactivity trends .
  • Meta-analysis : Cross-referencing pharmacological data with structural analogs (e.g., granisetron derivatives) identifies confounding factors like assay sensitivity .
  • Dose-response profiling : EC50_{50}/IC50_{50} comparisons under standardized conditions (e.g., pH, cell lines) reduce variability .

Q. How do computational methods aid in predicting the compound’s metabolic stability?

  • Docking simulations : Molecular dynamics (e.g., AutoDock Vina) predict interactions with cytochrome P450 enzymes .
  • DFT calculations : Assess oxidation potential of the oxime group to identify metabolic hotspots .
  • Machine learning : Models trained on ADME datasets prioritize derivatives with favorable pharmacokinetic profiles .

Q. What advanced analytical techniques are critical for characterizing degradation products?

  • LC-HRMS : Identifies oxidative metabolites or hydrolyzed byproducts with ppm-level mass accuracy .
  • EPR spectroscopy : Detects nitroxyl radical formation under photolytic or thermal stress .
  • XPS : Quantifies surface oxidation states in solid-state stability studies .

Q. How does the oxime group’s tautomeric equilibrium influence stability under physiological conditions?

  • pH-dependent studies : Oximes favor the E-isomer in acidic conditions (pH < 5) and Z-isomer in basic media, affecting solubility and reactivity .
  • Accelerated stability testing : Storage at 40°C/75% RH for 4 weeks reveals hydrolysis to the parent ketone, requiring lyophilization for long-term stability .

Q. What methodologies reconcile discrepancies in crystallographic vs. spectroscopic data for this compound?

  • Multivariate analysis : Combine XRD, solid-state NMR, and IR data to resolve ambiguities in hydrogen bonding networks .
  • Dynamic NMR : Variable-temperature experiments detect conformational flexibility missed in static crystal structures .

Properties

IUPAC Name

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-8-3-2-4-9(11)6-7(5-8)10-12/h8-9,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMZOLVVVUXXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(=NO)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390461
Record name Pseudopelletierine oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6164-67-6
Record name 9-Azabicyclo[3.3.1]nonan-3-one, 9-methyl-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6164-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudopelletierine oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime
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